Isomaltotriose

描述

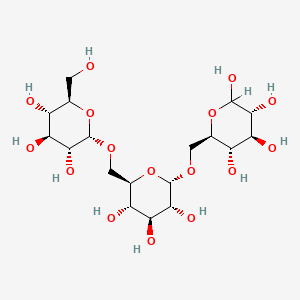

Isomaltotriose is a glucotriose consisting of two α-D-glucopyranose residues and a D-glucopyranose residue joined in sequence by (1→6) glycosidic bonds . It is a type of isomaltooligosaccharide, which are glucose oligomers with α-D-(1,6)-linkages . This compound is found naturally in some foods and is also manufactured commercially .

准备方法

Synthetic Routes and Reaction Conditions: Isomaltotriose can be synthesized from starch by combining enzymes of known activity. One efficient method involves the use of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus and isopullulanase from Aspergillus brasiliensis . The combination of these enzymes leads to the efficient synthesis of this compound. The inclusion of isoamylase and cyclomaltodextrin glucanotransferase can further increase the efficiency, with production yields exceeding 70% .

Industrial Production Methods: The industrial production of this compound involves the enzymatic conversion of starch into a mixture of isomaltooligosaccharides. This process includes the use of high temperature-resistant alpha-amylase to liquefy the starch, followed by the addition of maltotriose generation enzyme and pullulanase for saccharification . The resulting saccharified liquid is then treated with alpha-glucosidetransferase to produce this compound .

化学反应分析

Types of Reactions: Isomaltotriose undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is resistant to digestion by human intestinal enzymes due to its α-D-(1,6)-linkages .

Common Reagents and Conditions: The enzymatic synthesis of this compound typically involves the use of enzymes such as 1,4-α-glucan 6-α-glucosyltransferase, isopullulanase, isoamylase, and cyclomaltodextrin glucanotransferase . These reactions are carried out under specific conditions to ensure high yields and efficiency.

Major Products Formed: The major products formed from the enzymatic reactions involving this compound include other isomaltooligosaccharides such as isomaltose, panose, and higher branched oligosaccharides .

科学研究应用

Nutritional and Health Benefits

Prebiotic Properties : Isomaltotriose is recognized for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These bacteria play crucial roles in enhancing gut health, improving digestion, and potentially reducing the risk of gastrointestinal disorders .

Digestibility : Research indicates that this compound is slowly digested in the human jejunum, which may contribute to its prebiotic effects. Its structure allows it to pass through the small intestine largely undigested, reaching the colon where it can be fermented by gut microbiota to produce short-chain fatty acids (SCFAs), which are beneficial for colon health .

Therapeutic Potential : Studies have highlighted the potential of this compound in managing conditions such as obesity, diabetes mellitus, inflammatory bowel disease (IBD), hyperlipidemia, and constipation. For instance, IMOs have been shown to modulate immune responses and improve lipid metabolism .

Food Industry Applications

Functional Ingredients : this compound is increasingly used as a functional ingredient in food products due to its low caloric value and sweetness (approximately 60% that of sucrose). It can enhance the texture and flavor profile of foods while providing health benefits .

Sugar Replacement : In the formulation of low-calorie or sugar-free products, this compound serves as an alternative sweetener. Its low glycemic index makes it suitable for diabetic-friendly products .

Fermented Foods : The prebiotic nature of this compound makes it an ideal ingredient for fermented foods, promoting the growth of beneficial bacteria during fermentation processes .

Pharmaceutical Applications

Drug Delivery Systems : this compound has been explored as a potential component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs. Its structure may facilitate controlled release mechanisms in therapeutic formulations .

Biotechnology Applications

Enzymatic Production : The synthesis of this compound can be achieved through enzymatic processes involving dextranase or transglucosidase enzymes. These biocatalysts can efficiently convert starch or other carbohydrates into IMOs, including this compound .

Microbial Fermentation : Various microorganisms, such as Bacillus subtilis, have been utilized for the production of this compound through fermentation processes. This approach offers an economical method for large-scale production while maintaining high purity levels .

Case Studies

作用机制

Isomaltotriose exerts its effects primarily through its resistance to digestion by human intestinal enzymes. This allows it to reach the colon, where it is fermented by beneficial gut bacteria, promoting their growth and activity . The molecular targets and pathways involved in its mechanism of action include the α-D-(1,6)-linkages that resist hydrolysis by human enzymes .

相似化合物的比较

Isomaltotriose is similar to other isomaltooligosaccharides such as isomaltose, panose, isomaltotetraose, and isomaltopentaose . These compounds also have α-D-(1,6)-linkages and share similar properties, such as resistance to digestion and prebiotic effects . this compound is unique in its specific structure, consisting of three glucose units linked by (1→6) glycosidic bonds .

生物活性

Isomaltotriose (IMT) is a non-digestible oligosaccharide composed of three glucose units linked by α(1→6) glycosidic bonds. It is a member of the isomaltooligosaccharides (IMOs) family, which are derived from starch through enzymatic processes. This article delves into the biological activity of this compound, emphasizing its potential health benefits, mechanisms of action, and applications in nutrition and food technology.

Chemical Structure and Production

This compound is structurally characterized by its unique linkage, which distinguishes it from other oligosaccharides. It can be produced through the enzymatic hydrolysis of starch, primarily using α-glucosidases or transglucosylases. The enzymatic process typically yields a mixture of oligosaccharides, including isomaltose, panose, and various higher-degree polymerization products.

Table 1: Composition of Oligosaccharides from Starch Hydrolysis

| Oligosaccharide | Composition (%) |

|---|---|

| Glucose | 25 |

| Maltose | 5 |

| Isomaltose | 15 |

| This compound | 8 |

| Panose | 5 |

| Higher DP Oligosaccharides | 40 |

Prebiotic Effects

This compound has garnered attention for its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. Studies indicate that IMT can enhance the proliferation of probiotics such as Bifidobacterium and Lactobacillus, thereby contributing to improved gut health and microbiota balance .

Immunomodulatory Activity

Research suggests that this compound may exert immunomodulatory effects. It has been hypothesized that oligosaccharides like IMT can enhance immune responses by acting as signaling molecules that influence immune cell activity . This property positions this compound as a potential candidate for functional foods aimed at boosting immune health.

Antioxidant Properties

Recent studies have explored the antioxidant capacity of this compound when conjugated with proteins such as β-lactoglobulin (β-LG). The Maillard reaction between IMT and β-LG has been shown to produce compounds with enhanced radical-scavenging activity and ferric-reducing antioxidant power (FRAP) . These findings suggest that IMT not only contributes to gut health but also offers protective effects against oxidative stress.

Table 2: Antioxidant Activity of β-LG-IMT Conjugates

| Assay Type | Control β-LG | β-LG-IMT Conjugate |

|---|---|---|

| DPPH Radical Scavenging Activity | Baseline | Increased (~2x) |

| FRAP Value | Baseline | Increased (~5x) |

Case Studies

- Infant Nutrition : A study highlighted the incorporation of this compound in infant formulas as a prebiotic agent. The results indicated improved probiotic colonization in infants' intestines, suggesting potential benefits for digestive health and immune function .

- Functional Foods : In another investigation, this compound was included in dairy products to enhance their nutritional profile. The study found that IMT contributed significantly to the overall antioxidant capacity of the products, making them more beneficial for consumers .

属性

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQEBRMDXPWNX-FYHZSNTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3371-50-4 | |

| Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of isomaltotriose?

A1: this compound has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q2: Are there specific structural features of this compound that dictate its interaction with enzymes?

A3: Yes, the α-(1→6) glycosidic linkages in this compound are crucial for its recognition and binding to enzymes like oligo-1,6-glucosidases. Research on Bifidobacterium breve UCC2003 α-glucosidases (Agl1 and Agl2) showed that these enzymes exhibited hydrolytic activity towards this compound and other α-(1→6) linked oligosaccharides. []

Q3: What are the main applications of this compound?

A4: this compound is primarily known for its potential as a prebiotic. Studies have shown that this compound can be produced from Thai rice through fungal fermentation using Aspergillus oryzae. [] This suggests its potential application in functional foods and beverages.

Q4: Can this compound be produced enzymatically? What are the advantages?

A5: Yes, enzymatic production of this compound offers several benefits over traditional chemical methods, including higher purity and milder reaction conditions. A study demonstrated the production of high-purity isomalto-oligosaccharides syrup, containing isomaltose, panose, and this compound, using a combination of transglucosidase and yeast fermentation. []

Q5: How does the production of this compound from starch compare to other oligosaccharides?

A6: Research indicates that the kinetics and equilibria of this compound formation from D-glucose using Aspergillus niger glucoamylases are different compared to other oligosaccharides like maltose, kojibiose, and nigerose. [] This highlights the unique enzymatic pathways involved in this compound synthesis.

Q6: How does this compound behave in a solid matrix?

A7: Studies using dielectric spectroscopy and solid-state nuclear magnetic resonance have investigated the molecular mobility of freeze-dried this compound below its glass transition temperature. [] This research is crucial for understanding the stability and behavior of this compound in solid formulations, particularly in pharmaceutical applications.

Q7: What analytical methods are used to quantify this compound?

A9: High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is commonly used for the quantification of this compound and other oligosaccharides in various matrices, including Chinese rice wine and barley during malting. [, ]

Q8: Can mass spectrometry be used to analyze this compound?

A10: Yes, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), in both positive and negative ion modes, have been used to analyze dextran samples, including this compound. [] These techniques offer valuable insights into the structural characteristics and fragmentation patterns of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。